Rosmanol

描述

Structure

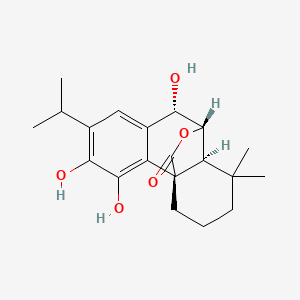

3D Structure

属性

IUPAC Name |

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-FORWCCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553423 |

Source

|

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80225-53-2 |

Source

|

| Record name | Rosmanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Rosmanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol (B1679572), a phenolic abietane (B96969) diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of enzymatic cyclizations and oxidations to yield carnosic acid, the direct precursor to this compound. While the enzymatic steps leading to carnosic acid are well-characterized, the final conversion to this compound is predominantly understood as an oxidative process, likely mediated by reactive oxygen species (ROS) and potentially influenced by enzymatic activities that are yet to be fully elucidated. This guide details the key intermediates, enzymes, and proposed mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and exploitation of this valuable natural product.

The Core Biosynthetic Pathway to Carnosic Acid

The biosynthesis of this compound is intricately linked to the formation of its immediate precursor, carnosic acid. This pathway can be divided into three main stages: the formation of the diterpene backbone, the aromatization of the C-ring, and a series of oxidative modifications.

Formation of the Abietane Skeleton

The journey to this compound begins with the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[2] Two classes of diterpene synthases (diTPSs) are sequentially involved in forming the tricyclic abietane skeleton.

-

Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate (CPP): The first committed step is the protonation-initiated cyclization of GGPP to the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, (+)-copalyl diphosphate synthase (CPS) .

-

(+)-Copalyl Diphosphate (CPP) to Miltiradiene (B1257523): The subsequent ionization-dependent cyclization and rearrangement of (+)-CPP to form the tricyclic olefin, miltiradiene, is catalyzed by a class I diTPS, miltiradiene synthase , which is a kaurene synthase-like (KSL) enzyme.

Aromatization and Initial Hydroxylation

Miltiradiene undergoes further transformations, primarily mediated by cytochrome P450 monooxygenases (CYPs), to introduce the characteristic phenolic nature of this class of compounds.

-

Miltiradiene to Ferruginol (B158077): Miltiradiene is oxidized to ferruginol. This critical step involves the aromatization of the C-ring and the introduction of a hydroxyl group at the C-12 position. This reaction is catalyzed by a ferruginol synthase , a cytochrome P450 enzyme belonging to the CYP76AH subfamily. It has been proposed that miltiradiene can spontaneously oxidize to abietatriene, which is then hydroxylated by ferruginol synthase to produce ferruginol.[2]

Sequential Oxidations to Carnosic Acid

The conversion of ferruginol to carnosic acid involves a series of hydroxylation events on the aromatic ring, catalyzed by specific cytochrome P450 enzymes.

-

Ferruginol to 11-hydroxyferruginol: Ferruginol is hydroxylated at the C-11 position to yield 11-hydroxyferruginol. This reaction is also catalyzed by members of the CYP76AH subfamily .

-

11-hydroxyferruginol to Carnosic Acid: A subsequent oxidation at the C-20 methyl group of 11-hydroxyferruginol, followed by the formation of a carboxylic acid, leads to the production of carnosic acid . This final series of oxidative steps is catalyzed by enzymes from the CYP76AK subfamily .[3]

The Conversion of Carnosic Acid to this compound: An Oxidative Transformation

The final step in the biosynthesis of this compound is the conversion of carnosic acid. Current scientific evidence strongly suggests that this is not a single, direct enzymatic conversion but rather an oxidative process. This compound, along with other oxidized derivatives of carnosic acid like carnosol (B190744) and isothis compound, accumulates in plants, particularly under conditions of oxidative stress such as high light intensity or drought.[3]

It is proposed that carnosic acid acts as a potent antioxidant, scavenging reactive oxygen species (ROS). In this process, carnosic acid itself is oxidized. A plausible, though not definitively proven enzymatic, pathway involves the formation of a carnosic acid quinone intermediate. This highly reactive intermediate can then be non-enzymatically or enzymatically converted to various products, including this compound, through rearrangements and further oxidations. The hydroxylation at the C-7 position of the carnosic acid backbone is a key modification in the formation of this compound. While cytochrome P450 enzymes are known to catalyze such hydroxylations, a specific P450 responsible for this reaction in this compound biosynthesis has not yet been identified.

Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound biosynthetic pathway.

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

The accumulation of carnosic acid and this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from the literature.

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Conditions | Reference |

| Rosmarinus officinalis | Leaves | Carnosic Acid | 15.0 - 40.0 | Standard | [4] |

| Rosmarinus officinalis | Leaves | Carnosic Acid | ~25.0 | Water-stressed | [3] |

| Rosmarinus officinalis | Leaves | This compound | 0.1 - 0.5 | Standard | [3] |

| Rosmarinus officinalis | Leaves | This compound | ~0.6 | Water-stressed | [3] |

| Salvia officinalis | Leaves | Carnosic Acid | 5.0 - 20.0 | Standard | [5] |

DW: Dry Weight

Experimental Protocols

Heterologous Expression and Functional Characterization of Diterpene Synthases

Objective: To functionally characterize candidate diterpene synthase genes (e.g., CPS, KSL) involved in the biosynthesis pathway.

Workflow Diagram:

Caption: Workflow for heterologous expression and enzyme assay.

Methodology:

-

Gene Isolation and Vector Construction: Candidate genes are amplified from cDNA and cloned into a suitable expression vector, such as pET-28a, which allows for the production of N-terminally His-tagged proteins for purification.

-

Heterologous Expression in E. coli: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Preparation of Cell-Free Extracts: Cells are harvested, resuspended in an appropriate buffer, and lysed by sonication. The cell-free extract containing the recombinant enzyme is obtained after centrifugation.

-

In Vitro Enzyme Assays: The cell-free extract is incubated with the appropriate substrate (e.g., GGPP for CPS, CPP for KSL) in a reaction buffer. For diTPS assays, the reaction products are often dephosphorylated using alkaline phosphatase to yield the corresponding alcohols for easier analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by GC-MS. The identity of the product is confirmed by comparison of its mass spectrum and retention time with those of an authentic standard.

Extraction and Quantification of this compound and Carnosic Acid from Plant Material

Objective: To extract and quantify the levels of this compound and carnosic acid in plant tissues.

Methodology:

-

Sample Preparation: Plant material (e.g., leaves) is freeze-dried and ground to a fine powder.

-

Extraction: A known amount of the powdered plant material is extracted with a suitable solvent. A common method is ultrasound-assisted extraction with methanol (B129727) or ethanol.

-

Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

HPLC-DAD/UV or LC-MS Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., formic acid or acetic acid), is commonly employed.

-

Detection: Detection is performed at a wavelength where both carnosic acid and this compound have significant absorbance (e.g., ~280 nm). For LC-MS, detection is based on the mass-to-charge ratio of the target compounds.

-

-

Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic standards of this compound and carnosic acid.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that begins with the well-defined enzymatic pathway leading to carnosic acid. The final conversion of carnosic acid to this compound appears to be a non-enzymatic, oxidative process, highlighting the interplay between primary metabolism, secondary metabolism, and the plant's response to environmental stress. While significant progress has been made in elucidating the upstream pathway, future research should focus on definitively characterizing the potential enzymatic involvement in the final oxidative steps to this compound. Transcriptome and proteome analyses of plants under oxidative stress could reveal candidate cytochrome P450s or other oxidoreductases involved in this conversion. A complete understanding of the entire pathway will be instrumental for the metabolic engineering of plants or microbial systems for the sustainable production of this compound and other valuable bioactive diterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome sequencing of medical herb Salvia Rosmarinus (Rosemary) revealed the phenylpropanoid biosynthesis pathway genes and their phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Rosmanol: A Phenolic Diterpene with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol is a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis) that has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental physicochemical properties, and delves into its mechanisms of action as an antioxidant, anti-inflammatory, and anticancer agent. Detailed experimental protocols for key assays and a summary of its effects on critical cellular signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound is a key bioactive constituent of rosemary, contributing to its well-documented health benefits. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 80225-53-2 |

| Molecular Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.42 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by scavenging free radicals and modulating cellular antioxidant defense systems. Its efficacy has been quantified in various in vitro antioxidant assays.

| Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH | 16.8 | [1] |

| DPPH | 0.13 mg/mL | [2] |

| DPPH | 14.3 ± 0.8 | [2] |

| ABTS | 38.6 (ethanolic extract) | [3] |

| ABTS | 72.76 (hot water extract) | [3] |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Anticancer Activity

This compound has shown significant promise as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.

| Cell Line | Assay | IC₅₀ Value (µM) | Incubation Time (h) |

| MCF-7 (Breast Cancer) | MTT | ~50 | 48 |

| MDA-MB-231 (Breast Cancer) | MTT | ~50 | 48 |

| COLO 205 (Colon Cancer) | - | ~42 | 24 |

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

STAT3/JAK2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3)/Janus Kinase 2 (JAK2) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Rosmanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of rosmanol (B1679572), a bioactive diterpene found in rosemary (Rosmarinus officinalis), in various solvents. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering critical data and methodologies to support formulation, extraction, and analytical development.

Introduction to this compound and its Solubility

This compound is a phenolic diterpene recognized for its potent antioxidant and anti-inflammatory properties. Understanding its solubility is paramount for its application in pharmaceutical and nutraceutical formulations, as it directly impacts bioavailability, dosage form design, and extraction efficiency. This guide summarizes the available quantitative solubility data for this compound and provides a detailed experimental protocol for its determination.

Quantitative Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Method | Notes |

| DMSO | 150 mg/mL (433.00 mM) | Not specified | Not specified | Ultrasonic assistance required.[2] |

| Water (estimated) | 828.2 mg/L (approx. 0.83 mg/mL) | 25 °C | Estimation | [2] |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC Quantification

The following protocol outlines a standard and reliable method for determining the solubility of this compound in various organic solvents. This method, a variation of the well-established shake-flask technique, is suitable for generating precise and reproducible solubility data.[3][4]

Materials and Reagents

-

This compound (high purity standard)

-

Solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform), HPLC grade or equivalent

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile, HPLC grade

-

Formic acid or phosphoric acid, HPLC grade

-

Syringe filters (e.g., 0.22 µm PTFE)

Equipment

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

Analytical HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the desired solvent to the vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter (0.22 µm) into a clean vial to remove any undissolved particles.

-

Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Quantification of this compound

-

Chromatographic Conditions (Example): [5][6]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 284 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample supernatant into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining this compound solubility.

Signaling Pathway Implication (Illustrative)

While not directly related to solubility, the biological activity of this compound is of significant interest. The following diagram illustrates a simplified representation of a signaling pathway that could be influenced by this compound, based on its known anti-inflammatory properties.

References

- 1. This compound | CAS:80225-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of Rosmanol

An In-depth Technical Guide to the Core Physical and Chemical Properties of Rosmanol

Introduction

This compound is a naturally occurring phenolic diterpene predominantly found in plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2][3]. It is recognized for its significant antioxidant and anti-inflammatory properties, making it a compound of great interest to researchers in pharmacology and drug development[1][2][3]. Structurally, it is a derivative of carnosic acid and plays a crucial role in the biological activities of rosemary extracts[4][5]. This guide provides a comprehensive overview of the core , detailed experimental protocols for its study, and visualizations of its mechanisms of action.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₅ | [3][6][7][8] |

| Molecular Weight | 346.42 g/mol | [3][6][7][8] |

| CAS Number | 80225-53-2 | [1][3][6][7] |

| Appearance | White to off-white solid/powder | [3][9] |

| Melting Point | 241 °C | [1][10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Sparingly soluble in water. | [3][7][11] |

| DMSO: 60 mg/mL (173.2 mM) | [7] | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 5 mg/mL (14.43 mM) | [7] | |

| pKa (Predicted) | 9.07 ± 0.60 | [3] |

| UV Absorption | In Ethanol: 209 nm, 226 nm (shoulder), 282 nm | [10] |

| Storage Temperature | 2-8°C (sealed in dry conditions) | [3][9] |

Experimental Protocols

Isolation and Purification of this compound from Rosmarinus officinalis

A common method for the isolation of this compound involves extraction followed by chromatographic purification.

1. Extraction:

-

Dried and powdered rosemary leaves are extracted with a suitable organic solvent such as n-hexane to remove non-polar compounds[1][10].

-

The plant material is then subjected to steam distillation to remove volatile components[1][10].

-

The non-volatile fraction is then extracted with a more polar solvent like methanol (B129727) or ethanol[12][13]. For instance, a Soxhlet apparatus can be used with methanol for 8 hours[12].

2. Fractionation and Purification:

-

The crude extract is concentrated under vacuum.

-

The resulting residue is subjected to column chromatography on silica (B1680970) gel[10][12].

-

A gradient elution system is employed, starting with less polar solvents and gradually increasing polarity. A common mobile phase is a mixture of benzene (B151609) and acetone (e.g., 9:1 v/v)[10] or a gradient of hexane (B92381) in ethyl acetate[12].

-

Fractions are collected and monitored for antioxidant activity or by thin-layer chromatography (TLC)[10][12].

-

Fractions containing this compound are pooled, and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a solvent like acetone to yield pure this compound crystals[10].

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of this compound.

1. HPLC-UV Method:

-

Column: A C18 reversed-phase column is typically used[5][14].

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often acidified with phosphoric or acetic acid, is employed for optimal separation of phenolic compounds[14][15][16].

-

Detection: UV detection is commonly set at wavelengths around 230 nm or 280 nm, where phenolic compounds exhibit strong absorbance[10][16][17].

-

Quantification: A calibration curve is generated using a certified this compound standard at various concentrations. The peak area of this compound in the sample is then compared to the standard curve to determine its concentration[14][17].

2. UHPLC-MS/MS Method:

-

For more sensitive and specific detection, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can be utilized[5][18].

-

This method allows for precise identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns[18].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Mechanism

The antioxidant action of this compound is primarily attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby interrupting lipid peroxidation chain reactions[4][19]. It has been shown to be a more potent antioxidant than synthetic antioxidants like BHA and BHT in some assays[10]. This compound can also activate the endogenous antioxidant response element (ARE), further enhancing cellular protection[19].

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂)[2][20][21]. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[2][20][21].

The underlying mechanism involves the inhibition of multiple signaling cascades:

-

NF-κB Pathway: this compound prevents the degradation and phosphorylation of IκB, which in turn inhibits the translocation of the NF-κB subunits into the nucleus, a critical step for the transcription of pro-inflammatory genes[6][20].

-

MAPK Pathway: It suppresses the LPS-induced phosphorylation of ERK1/2 and p38 mitogen-activated protein kinases (MAPK)[20].

-

PI3K/Akt Pathway: this compound interferes with the activation of the PI3K/Akt signaling pathway[20].

-

STAT3 and C/EBP Pathways: It also inhibits the translocation and phosphorylation of STAT3 and reduces the expression of C/EBPβ and C/EBPδ[20].

This compound has also been found to synergistically alleviate rheumatoid arthritis with carnosol (B190744) by inhibiting the TLR4/NF-κB/MAPK pathway[22][23].

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: this compound's inhibition of inflammatory signaling pathways.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 80225-53-2 [chemicalbook.com]

- 7. This compound | COX | Antioxidant | TargetMol [targetmol.com]

- 8. This compound | C20H26O5 | CID 13966122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 80225-53-2 [amp.chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound | CAS:80225-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Isolation and Purification of bioactive component from Rosmarinus officinalis | Semantic Scholar [semanticscholar.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repositorio.uchile.cl [repositorio.uchile.cl]

- 17. researchgate.net [researchgate.net]

- 18. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. caymanchem.com [caymanchem.com]

- 22. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of Rosmanol isolation

An In-depth Technical Guide to the Discovery, Isolation, and History of Rosmanol (B1679572)

Introduction

This compound is a phenolic diterpene lactone first isolated from Rosmarinus officinalis (rosemary). It is a significant bioactive compound renowned for its potent antioxidant and anti-inflammatory properties.[1] this compound, along with its isomers such as epithis compound (B1649433) and isothis compound, contributes to the therapeutic and preservative qualities of rosemary extracts, making it a subject of considerable interest in the pharmaceutical, food, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of the antioxidant principles of rosemary. While carnosol (B190744) was a known antioxidant from rosemary, further research led to the identification of other active constituents.[3] In 1982, Nakatani and Inatani reported the isolation and structure determination of a novel, highly active antioxidant from the leaves of Rosmarinus officinalis, which they named this compound.[3][4] Their work revealed this compound to have the molecular formula C₂₀H₂₆O₅ and established its structure as 7β,11,12-trihydroxy-6,10-(epoxymethano)abieta-8,11,13-triene-20-one.[3][4]

A critical aspect of this compound's history is its chemical relationship with carnosic acid, the most abundant phenolic diterpene in fresh rosemary leaves.[5][6] this compound is not typically present in large quantities in the fresh plant but is rather an oxidation product of carnosic acid.[5][7] The catechol group of carnosic acid is susceptible to oxidation, which can be triggered by factors such as drying, storage, heating, and light exposure during the extraction process.[5][8] This oxidation leads to the formation of carnosic acid quinone, an intermediate that can then convert to various other diterpenes, including carnosol and this compound.[8] This conversion pathway is a key reason for the variability in the composition of rosemary extracts.

Isolation and Purification of this compound

The isolation of this compound from plant material, primarily rosemary leaves, involves a multi-step process encompassing extraction, fractionation, and purification.

General Workflow for this compound Isolation

The general procedure for isolating this compound begins with the preparation of the plant material, followed by extraction to obtain a crude extract, and concludes with chromatographic purification to isolate the pure compound.

Experimental Protocols

Several methods have been developed for the extraction of phenolic diterpenes from rosemary. The choice of method impacts the efficiency and yield of the target compounds.

Protocol 1: Microwave-Assisted Extraction (MAE) [2]

-

Sample Preparation: Dry rosemary leaves are ground into a fine powder.

-

Extraction:

-

Weigh 1.0 g of powdered rosemary leaves and place it in a microwave extraction vessel.

-

Add 20 mL of 80% methanol (B129727) in water (v/v).

-

Set the extraction parameters: 500 W microwave power, 100°C, for 15 minutes.

-

-

Post-Extraction:

-

After cooling, filter the extract through Whatman No. 1 filter paper.

-

The filtrate can be used for direct analysis or concentrated under vacuum using a rotary evaporator to yield a crude extract for further purification.

-

Protocol 2: Ultrasound Bath-Assisted Extraction (UBAE) [2]

-

Sample Preparation: Use dried and powdered rosemary leaves as in Protocol 1.

-

Extraction:

-

Place 1.0 g of the powdered leaves in a 50 mL flask with 20 mL of ethanol.

-

Place the flask in an ultrasonic bath.

-

Set the sonication parameters: 40 kHz frequency, 100 W power, 40°C, for 30 minutes. Intermittently swirl the flask.

-

-

Post-Extraction:

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant (the extract), which can then be filtered and prepared for analysis or purification.

-

Protocol 3: Purification by Column Chromatography [2][3]

-

Preparation: Prepare a silica (B1680970) gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a solvent like methanol and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane-ethyl acetate (B1210297) and progresses to ethyl acetate-methanol.

-

Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine the fractions containing this compound.

-

Crystallization: The combined fractions are concentrated, and this compound can be crystallized from a solvent such as acetone (B3395972) to yield a pure compound.[3]

Quantitative Data on Extraction Methods

The yield of this compound and related phenolic diterpenes is highly dependent on the extraction method and parameters used. The following table summarizes quantitative data from various extraction techniques.

| Extraction Method | Solvent | Key Parameters | Compound Quantified | Yield (mg/g dry weight) | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min extraction time, 100°C | This compound | 0.13 - 0.45 | [2] |

| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | This compound | ~3.79 | [2] |

| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | This compound | ~3.50 | [2] |

| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | This compound | ~3.47 | [2] |

| Soxhlet Extraction | Methanol | Not specified | Carnosol | 22.00 | [9] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 355 bar, 100°C, 20 min | Carnosic Acid | (major component) | [2] |

Note: Data for carnosol and carnosic acid are included to provide context on the efficiency of these methods for extracting related phenolic diterpenes.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathways

This compound has been shown to potently inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] This inhibition is achieved by downregulating multiple signaling cascades. Specifically, this compound suppresses the lipopolysaccharide (LPS)-induced phosphorylation of PI3K/Akt and MAPKs (ERK1/2, p38).[10][11] The inactivation of these upstream kinases prevents the activation and nuclear translocation of transcription factors such as NF-κB and STAT3, which are crucial for the transcription of iNOS and COX-2 genes.[10][11]

Anticancer Signaling Pathways

In the context of cancer, particularly breast cancer, this compound has been demonstrated to induce apoptosis and inhibit proliferation.[12][13] It exerts these effects by inhibiting the pro-survival PI3K/Akt and JAK2/STAT3 signaling pathways.[12][13] this compound triggers oxidative stress, leading to ROS-induced DNA damage and activation of the mitochondrial apoptotic pathway.[12] Furthermore, it can arrest the cell cycle in the S phase.[12][13] By inhibiting key survival signals, this compound promotes programmed cell death in cancer cells while having a less significant effect on normal cells.[13]

Conclusion

This compound, a phenolic diterpene derived from the oxidation of carnosic acid in rosemary, stands out for its significant biological activities. Its discovery in the early 1980s expanded our understanding of the antioxidant components of this popular herb. The isolation of this compound relies on effective extraction techniques, such as MAE and UAE, followed by chromatographic purification. The yield and purity are highly dependent on the chosen protocol. Mechanistically, this compound exerts its potent anti-inflammatory and anticancer effects by modulating critical signaling pathways, including NF-κB, MAPK, and STAT3. This comprehensive knowledge of its history, isolation, and mechanisms of action is vital for researchers and professionals in drug development and natural product chemistry, paving the way for its potential application as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN110845328A - Method for preparing high-purity carnosic acid from rosemary oil paste by-product - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Rosmanol Under Light and Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmanol (B1679572), a potent antioxidant diterpene found in rosemary (Rosmarinus officinalis L.), is a subject of increasing interest for its therapeutic potential. Understanding its stability under various environmental conditions is paramount for its effective formulation and application in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth analysis of the stability of this compound with respect to light and temperature. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation and biological signaling pathways. While direct quantitative stability data for this compound is limited, this guide synthesizes information on its formation from precursors and its subsequent degradation to provide a comprehensive overview of its stability profile.

Introduction

This compound is a phenolic diterpene that contributes significantly to the antioxidant properties of rosemary extracts. It is structurally related to other prominent compounds in rosemary, such as carnosic acid and carnosol (B190744). In fact, this compound is primarily formed through the oxidative degradation of carnosic acid and carnosol[1]. The stability of these precursors, and consequently the formation and stability of this compound, is influenced by factors such as temperature, light, and the solvent matrix[2][3]. This guide explores the current understanding of this compound's stability, providing a critical resource for researchers and developers working with this promising bioactive compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.42 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in ethanol (B145695) and methanol (B129727) |

| Key Functional Groups | Phenolic hydroxyls, lactone ring |

Impact of Temperature on this compound Stability

Elevated temperatures generally accelerate the degradation of phenolic compounds, and this compound is no exception. While specific kinetic data for this compound degradation is scarce, studies on its precursors provide valuable insights. The degradation of carnosol, which leads to the formation of this compound, increases with temperature[1]. One study observed that while this compound is a major degradation product of carnosol, its peak area relative to other degradation products, such as epithis compound (B1649433) ethyl ether, decreases as the temperature increases, suggesting its own degradation at higher temperatures[4].

Table 1: Qualitative Summary of Temperature Effects on this compound and its Precursors

| Compound | Temperature Condition | Observed Effect | Reference |

| Carnosol | Increased from -10°C to 40°C | Accelerated degradation | [1] |

| Carnosic Acid | Increased from -10°C to 40°C | Increased degradation | [1] |

| This compound | Increase in temperature | Formation from carnosol, followed by its own degradation at higher temperatures | [4] |

Impact of Light on this compound Stability

Table 2: Qualitative Summary of Light Effects on this compound and its Precursors

| Compound | Light Condition | Observed Effect | Reference |

| Carnosol | Exposure to light at various temperatures | Accelerated degradation compared to dark conditions | [1] |

| Carnosic Acid | Exposure to light at various temperatures | Increased degradation, with some unique degradation products formed | [1] |

Degradation Pathway

This compound is not a primary compound in fresh rosemary but rather an oxidation product. The degradation of carnosic acid to carnosol is a key step, followed by the transformation of carnosol to this compound and its isomers[5].

Figure 1. Simplified degradation pathway leading to the formation and subsequent degradation of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to evaluate its stability under various stress conditions.

Objective: To assess the stability of this compound under thermal and photolytic stress.

Materials:

-

This compound (high purity standard)

-

HPLC-grade methanol or ethanol

-

Volumetric flasks

-

Pipettes

-

HPLC or UPLC system with a PDA or UV detector

-

C18 reversed-phase column

-

Temperature-controlled oven

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Sample Preparation:

-

Thermal Stress: Transfer aliquots of the stock solution into clear glass vials. Place the vials in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Transfer aliquots of the stock solution into quartz vials. Expose the vials to a controlled light source in a photostability chamber. A dark control sample wrapped in aluminum foil should be placed alongside the exposed samples.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

-

Figure 2. Experimental workflow for a forced degradation study of this compound.

HPLC Method for Stability Indicating Assay

A stability-indicating method is crucial to separate the parent drug from its degradation products. The following is an example of an HPLC method that can be adapted for this compound stability studies.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | PDA detector at 280 nm |

| Injection Volume | 10 µL |

Biological Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

PI3K/AKT and STAT3/JAK2 Signaling Pathways in Breast Cancer

This compound has been demonstrated to inhibit the proliferation of breast cancer cells and induce apoptosis by downregulating the PI3K/AKT and JAK2/STAT3 signaling pathways[2][6]. It also promotes apoptosis by increasing the expression of p-p38 and the protein inhibitor of activated STAT3 (PIAS3)[2][6].

Figure 3. this compound's modulation of PI3K/AKT, JAK2/STAT3, and MAPK pathways in cancer cells.

Death Receptor and Mitochondrial Apoptotic Pathways in Colon Cancer

In human colon adenocarcinoma cells, this compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[7]. It increases the expression of Fas and FasL, leading to the activation of caspase-8 and Bid. This, in turn, triggers the mitochondrial release of cytochrome c and AIF, ultimately leading to the activation of caspase-9 and caspase-3 and subsequent apoptosis[7].

Figure 4. this compound-induced apoptosis via death receptor and mitochondrial pathways.

Conclusion

The stability of this compound is a complex issue influenced by temperature, light, and its chemical environment. As a degradation product of carnosic acid and carnosol, its formation is intrinsically linked to the stability of its precursors. While direct quantitative data on this compound's degradation kinetics are not extensively available, the existing literature strongly suggests that it is susceptible to further degradation under thermal and photolytic stress. For drug development and formulation, it is crucial to control these environmental factors to ensure the stability and efficacy of this compound-containing products. Further research is warranted to establish a detailed quantitative stability profile of this compound and to identify its ultimate degradation products. The profound effects of this compound on key cellular signaling pathways underscore its therapeutic potential, making such stability studies all the more critical.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Natural Isomeric Forms of Rosmanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmanol (B1679572), a phenolic diterpene lactone primarily found in plant species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis L.) and sage (Salvia species), has garnered significant scientific interest for its broad spectrum of biological activities.[1] As a naturally occurring bioactive compound, this compound and its isomers are subjects of intensive research for their potential therapeutic applications in various fields, including oncology, inflammatory diseases, and food preservation. This technical guide provides an in-depth overview of the natural isomeric forms of this compound, focusing on their chemical properties, biological activities, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical and Spectroscopic Properties of this compound Isomers

This compound and its natural isomers, principally epithis compound (B1649433) and isothis compound (B1610377), are abietane (B96969) diterpenes characterized by a fused six-membered tricyclic ring system with a phenolic moiety.[2] The subtle variations in their stereochemistry give rise to distinct physicochemical properties and potentially different biological activities. Carnosic acid is a known precursor to carnosol, which can then be transformed into this compound and its isomers.[3]

Table 1: Physicochemical Properties of this compound and its Natural Isomers

| Property | This compound | Epithis compound | Isothis compound | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₅ | C₂₀H₂₆O₅ | C₂₀H₂₆O₅ | [4] |

| Molecular Weight | 346.42 g/mol | 346.42 g/mol | 346.42 g/mol | [4] |

| Melting Point (°C) | Data not available | 221.5 | 227 | [4][5] |

| Appearance | Data not available | Prisms (from acetone) | Colorless crystals | [4][5] |

| Solubility | Data not available | Data not available | Data not available | |

| Optical Rotation | Data not available | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound and its Isomers

| Isomer | ¹H-NMR (δ, ppm) in acetone-d₆ | ¹³C-NMR (δ, ppm) | Reference(s) |

| This compound | Data not available | Data not available | |

| Epithis compound | 0.92 (3H, s), 1.04 (3H, s), 1.17 (6H, d, J=7.2 Hz), 1.4-1.9 (5H), 2.00 (1H, s), 3.0-3.5 (2H), 3.74 (1H), 4.72 (2H, br. s) | Data not available | [5] |

| Isothis compound | Data not available | Data not available |

Biological Activities of this compound Isomers

This compound and its isomers exhibit a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant properties are largely attributed to their ability to scavenge free radicals and chelate reactive oxygen species (ROS).[6]

Antioxidant Activity

The antioxidant capacity of this compound isomers has been shown to be significantly higher than that of synthetic antioxidants like BHA and BHT in certain assays.[7]

Table 3: Quantitative Antioxidant Activity of this compound Isomers

| Isomer | Assay | Activity Metric | Value | Reference(s) |

| This compound | Antioxidative Activity in Lard | Relative Potency | ~4 times more active than BHA and BHT | [7] |

| Epithis compound | Inhibition of LDL Oxidation | IC₅₀ | 7-10 µM | [4] |

| Antioxidative Activity in Lard | Relative Potency | ~4 times more active than BHA and BHT | [5] | |

| Isothis compound | Antioxidative Activity in Lard | Relative Potency | High activity | [5] |

Anti-inflammatory Activity

This compound and its related compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators.[8]

Table 4: Quantitative Anti-inflammatory Activity of this compound Isomers

| Isomer | Assay/Model | Activity Metric | Value | Reference(s) |

| This compound | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | IC₅₀ | Data not available | [9] |

| Epithis compound | Data not available | Data not available | Data not available | |

| Isothis compound | Data not available | Data not available | Data not available |

Note: Specific IC₅₀ values for the anti-inflammatory activity of individual isomers are not well-documented in comparative studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic and apoptotic effects on various cancer cell lines.[3] The anticancer activity is mediated through the regulation of multiple signaling pathways involved in cell proliferation, apoptosis, and survival.

Table 5: Quantitative Anticancer Activity of this compound

| Cell Line | Assay | Treatment Duration | IC₅₀ (µM) | Reference(s) |

| MCF-7 (Breast Cancer) | MTT | 24h | ~50 | [3] |

| MTT | 48h | ~25 | [3] | |

| MTT | 72h | ~12.5 | [3] | |

| MDA-MB-231 (Breast Cancer) | MTT | 24h | ~100 | [3] |

| MTT | 48h | ~50 | [3] | |

| MTT | 72h | ~25 | [3] |

Note: Data on the specific anticancer activities of epithis compound and isothis compound are limited.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Due to the structural similarity, it is plausible that its isomers, epithis compound and isothis compound, modulate similar pathways, though further research is needed for confirmation.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[8] In lipopolysaccharide (LPS)-stimulated cells, this compound prevents the degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[8][9]

Anticancer Signaling Pathways

In cancer cells, this compound has been found to induce apoptosis by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[4][7] It inhibits the proliferation and promotes apoptosis of cancer cells by downregulating the phosphorylation of key proteins in these survival pathways.[4][7]

Experimental Protocols

Extraction and Isolation of this compound Isomers

The extraction and isolation of individual this compound isomers require careful optimization to minimize degradation and isomerization of the parent compounds, carnosic acid and carnosol.

Protocol 1: Optimized Extraction to Minimize Isomer Formation

-

Sample Preparation: Dry fresh rosemary leaves at a low temperature (e.g., 40°C) and grind them into a fine powder.

-

Solvent Selection: Use a high-purity aprotic solvent like acetonitrile (B52724) to minimize degradation.[3]

-

Extraction Conditions: Perform extraction at a low temperature (e.g., 4°C) and protect from light by wrapping the extraction vessel in aluminum foil.[3] Use a solid-to-solvent ratio of approximately 1:10 (g/mL) and agitate for a short duration (e.g., 30 minutes).[3]

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate under reduced pressure at a temperature below 40°C.[3]

Protocol 2: Purification by Column Chromatography

-

Column Preparation: Prepare a silica (B1680970) gel column (70-230 mesh).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired isomers.

-

Further Purification: Pool the enriched fractions and subject them to further purification using preparative HPLC or Sephadex LH-20 chromatography to obtain pure isomers.[8]

Analytical Methods for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound isomers.

Protocol 3: HPLC-DAD Method for Quantification

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase:

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-100% B

-

25-30 min: 100% B[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: Monitor at a suitable wavelength (e.g., 280 nm).

-

Quantification: Use certified reference standards for external calibration.

Conclusion

The natural isomeric forms of this compound, including epithis compound and isothis compound, represent a promising class of bioactive compounds with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key cellular signaling pathways, make them attractive candidates for further drug development. This technical guide provides a consolidated resource of the current knowledge on these compounds, highlighting the need for further research to fully elucidate the specific properties and mechanisms of action of each isomer. The provided experimental protocols offer a foundation for researchers to advance the study of these valuable natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. cir-safety.org [cir-safety.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Rosmarinus officinalis L. (rosemary) as therapeutic and prophylactic agent - PMC [pmc.ncbi.nlm.nih.gov]

Rosmanol in Rosmarinus officinalis Extracts: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of rosmanol (B1679572) concentration in Rosmarinus officinalis (rosemary) extracts. This document outlines quantitative data, detailed experimental protocols for extraction and quantification, and explores the signaling pathways modulated by this compound.

Core Focus: this compound Concentration and Analysis

This compound is a phenolic diterpene found in rosemary that, along with other related compounds like carnosic acid and carnosol, contributes to the plant's notable antioxidant and anti-inflammatory properties.[1][2][3] The concentration of this compound in rosemary extracts is highly dependent on a variety of factors, including the extraction method, the solvent used, and the specific part of the plant being processed.[1][3]

Quantitative Data on this compound Concentration

The following table summarizes the quantitative data on this compound concentration in Rosmarinus officinalis extracts from various studies. It is important to note that many studies focus on the more abundant phenolic diterpenes, carnosic acid and carnosol, with this compound often present in lower quantities.[3]

| Extraction Method | Solvent(s) | Plant Part | This compound Concentration | Reference |

| Not Specified | Not Specified | Dried Leaves | ~0.02 g/100 g (0.02%) | Ribeiro-Santos et al. (2015), as cited in[3] |

| Microwave-Assisted Extraction (MAE) | Not specified | Leaves | Detected, but not consistently quantified across all 20 samples. Found in higher concentrations in samples from Sokobanja. | [4] |

| Not Specified | Not Specified | Fresh Rosemary | 124.10 mg/100 g Fresh Weight | [5] |

| UHPLC-ESI-QTOF-MS Analysis | Methanol (B129727) | Leaves | Identified as a this compound derivative | [6] |

Note: The variability in reported concentrations highlights the influence of genetic and environmental factors on the phytochemical profile of rosemary.[3]

Experimental Protocols

Accurate quantification of this compound in rosemary extracts requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of phenolic compounds in rosemary.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This section details a general HPLC protocol based on methodologies reported in the literature for the analysis of phenolic diterpenes in rosemary extracts.[7][8][9]

1. Sample Preparation:

-

Extraction: Dried and powdered rosemary leaves are extracted with a suitable solvent, such as methanol or a mixture of methanol and water.[7] Sonication or microwave-assisted extraction can be employed to improve efficiency.[1]

-

Purification: The crude extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances.[9]

-

Filtration: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used.[8][9]

-

Mobile Phase: A gradient elution is commonly used, involving a mixture of an aqueous solvent (often with an acid modifier like phosphoric acid or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[7][9]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

-

Detection: A UV-Vis or Photodiode Array (PDA) detector is used. The detection wavelength for this compound and related phenolic diterpenes is typically set around 230 nm or 285 nm.[7][9]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a certified this compound standard.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.[10][11][12] It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]

Anticancer Signaling Pathways

In the context of cancer, particularly breast cancer, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting pathways such as PI3K/AKT and JAK2/STAT3.[13][14] It can also trigger oxidative stress within cancer cells, leading to DNA damage and cell cycle arrest.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from Rosmarinus officinalis.

References

- 1. Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration data for this compound in Rosemary, fresh - Phenol-Explorer [phenol-explorer.eu]

- 6. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: High-Yield Rosmanol Extraction and Purification

Introduction

Rosmanol (B1679572) is a phenolic diterpene found predominantly in species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2] It, along with its isomers and related compounds like carnosic acid and carnosol, is of significant interest to the pharmaceutical, food, and cosmetic industries due to its potent antioxidant properties.[2][3] The efficiency of extracting and purifying this compound is critical for its commercial and research applications. This document provides detailed protocols for high-yield extraction and subsequent purification of this compound, summarizes quantitative data from various methodologies, and presents visual workflows for clarity.

Section 1: High-Yield Extraction of this compound

The recovery of this compound is highly dependent on the chosen extraction technique and its parameters. Modern "green" extraction methods often provide higher yields in shorter times with reduced solvent consumption compared to traditional techniques.[4][5][6]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various extraction techniques, highlighting key parameters and resulting yields.

| Extraction Method | Plant Source | Solvent | Key Parameters | This compound Yield (mg/g dry weight) | Reference |

| Stirring Extraction (STE) | Rosemary | Ethanol (B145695) | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | ~3.79 | [7] |

| Ultrasound Probe-Assisted (UPAE) | Rosemary | Ethanol | 2 cycles of 20 min, 50 mL/g, 120 W, 0.4 mm particle size | ~3.50 | [4][7] |

| Ultrasound Bath-Assisted (UBAE) | Rosemary | Ethanol | 2 cycles of 5 min, 50 mL/g, 220 W, 37 kHz, 0.4 mm particle size | ~3.47 | [4][7] |

| Microwave-Assisted (MAE) | Rosemary | 80% Methanol (B129727) | 15 min, 100°C, 500 W | 0.13 - 0.45 | [7] |

| Supercritical Fluid (SFE) | Rosemary | Supercritical CO₂ | 355 bar, 100°C, 20 min | Not directly quantified for this compound; 35.7 mg/g for Carnosic Acid | [8] |

| Soxhlet Extraction | Rosemary | Not specified | Not specified | Not directly quantified for this compound; High yields of related diterpenes (22 mg/g Carnosol) | [9] |

Note: The yield of this compound can be influenced by the conversion of carnosic acid, a precursor, during the extraction and analysis process.[10][11]

Experimental Workflow: Extraction

Experimental Protocols

Protocol 1: Ultrasound Bath-Assisted Extraction (UBAE) [7]

This protocol is adapted from methods demonstrating high yields for this compound and related compounds.

-

Materials & Equipment:

-

Dried, powdered rosemary leaves (particle size ≤ 0.5 mm)

-

Ethanol

-

50 mL flasks

-

Ultrasonic bath (e.g., 40 kHz, 100 W)

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Sample Preparation: Weigh 1.0 g of powdered rosemary leaves and place into a 50 mL flask.

-

Solvent Addition: Add 20 mL of ethanol to the flask (a 1:20 solid-to-solvent ratio).

-

Sonication: Place the flask in the ultrasonic bath. Set the parameters (e.g., Frequency: 40 kHz, Power: 100 W, Temperature: 40°C, Time: 30 minutes).[7] Intermittently swirl the flask to ensure uniform extraction.

-

Post-Extraction Processing: a. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[7] b. Decant the supernatant, which is the crude extract. c. For purification, the solvent can be removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Protocol 2: Microwave-Assisted Extraction (MAE) [7]

MAE is a rapid extraction method that uses microwave energy to heat the solvent and sample.

-

Materials & Equipment:

-

Dried, powdered rosemary leaves (particle size ≤ 0.5 mm)

-

80% Methanol in water (v/v)

-

Microwave extraction vessels

-

Microwave extractor (e.g., 500 W)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

-

Procedure:

-

Sample Preparation: Weigh 1.0 g of powdered rosemary leaves and place into a microwave extraction vessel.[7]

-

Solvent Addition: Add 20 mL of 80% methanol to the vessel.[7]

-

Extraction: Securely cap the vessel and place it in the microwave extractor. Set the extraction parameters (e.g., Microwave Power: 500 W, Temperature: 100°C, Time: 15 minutes).[7]

-

Cooling: After the cycle is complete, allow the vessel to cool to room temperature.

-

Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to separate the plant residue.[7] b. Collect the filtrate. For purification, remove the solvent using a rotary evaporator to obtain the crude extract.

-

Section 2: Purification of this compound

Purification of this compound from the crude extract is typically a multi-step process involving chromatographic techniques to separate it from other co-extracted compounds.

Data Presentation: Purification Parameters

| Purification Method | Stationary Phase | Mobile Phase (Elution Gradient) | Monitoring | Reference |

| Column Chromatography | Silica (B1680970) gel (70-230 mesh) | Gradient of n-hexane and ethyl acetate (B1210297) (e.g., 90:10 -> 70:30) | Thin Layer Chromatography (TLC) | [2] |

| Preparative HPLC | C18 column | Gradient of acidified water and acetonitrile (B52724) | UV Detector | [7][12] |

Experimental Workflow: Purification

Experimental Protocols

Protocol 3: Column Chromatography (Initial Fractionation) [2]

This protocol describes a standard method for the initial separation of compounds from the crude extract based on polarity.

-

Materials & Equipment:

-

Crude rosemary extract

-

Silica gel (e.g., 70-230 mesh)

-

Chromatography column

-

n-hexane and ethyl acetate (HPLC grade)

-

Collection tubes

-

TLC plates and development chamber

-

-

Procedure:

-

Column Packing: a. Prepare a slurry of silica gel in n-hexane. b. Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped. c. Add a small layer of sand on top of the silica gel bed to prevent disturbance.

-

Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). b. Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent. c. Carefully add the dried, sample-adsorbed silica to the top of the column.[7]

-

Elution: a. Begin elution with 100% n-hexane to remove non-polar impurities.[2] b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). This compound and its isomers typically elute in the more polar fractions.[2] c. Collect fractions of a consistent volume (e.g., 15-20 mL) in labeled tubes.

-

Monitoring and Pooling: a. Spot samples from each fraction onto a TLC plate. b. Develop the plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).[2] c. Visualize the spots under UV light. d. Combine the fractions that show a strong spot corresponding to the expected Rf value of this compound.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified, this compound-rich extract.

-

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [7][12]